Cas no 2137482-11-0 (2-{(tert-butoxy)carbonylamino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid)
2-{(tert-butoxy)carbonylamino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{(tert-butoxy)carbonylamino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid
- EN300-1141049
- 2137482-11-0
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid
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- Inchi: 1S/C15H25N3O4/c1-6-7-11-8-16-18(9-11)10(2)12(13(19)20)17-14(21)22-15(3,4)5/h8-10,12H,6-7H2,1-5H3,(H,17,21)(H,19,20)
- InChI Key: PHNVYFQBZATPSL-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)C(C)N1C=C(C=N1)CCC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 311.18450629g/mol
- Monoisotopic Mass: 311.18450629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 93.4Ų
2-{(tert-butoxy)carbonylamino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1141049-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid |
2137482-11-0 | 95% | 0.05g |
$1381.0 | 2023-10-26 | |
| Enamine | EN300-1141049-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid |
2137482-11-0 | 95% | 0.1g |
$1447.0 | 2023-10-26 | |
| Enamine | EN300-1141049-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid |
2137482-11-0 | 95% | 0.25g |
$1513.0 | 2023-10-26 | |
| Enamine | EN300-1141049-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid |
2137482-11-0 | 95% | 0.5g |
$1577.0 | 2023-10-26 | |
| Enamine | EN300-1141049-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid |
2137482-11-0 | 1g |
$1643.0 | 2023-06-09 | ||
| Enamine | EN300-1141049-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid |
2137482-11-0 | 95% | 2.5g |
$3220.0 | 2023-10-26 | |
| Enamine | EN300-1141049-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid |
2137482-11-0 | 5g |
$4764.0 | 2023-06-09 | ||
| Enamine | EN300-1141049-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid |
2137482-11-0 | 10g |
$7065.0 | 2023-06-09 | ||
| Enamine | EN300-1141049-1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid |
2137482-11-0 | 95% | 1g |
$1643.0 | 2023-10-26 | |
| Enamine | EN300-1141049-5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid |
2137482-11-0 | 95% | 5g |
$4764.0 | 2023-10-26 |
2-{(tert-butoxy)carbonylamino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-{(tert-butoxy)carbonylamino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid
Professional Introduction to Compound with CAS No. 2137482-11-0 and Product Name: 2-{(tert-butoxy)carbonylamino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid
Compound with the CAS number 2137482-11-0 and the product name 2-{(tert-butoxy)carbonylamino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid represents a significant advancement in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in addressing various biological targets. The presence of a tert-butoxy carbonylamino group and a 4-propyl-1H-pyrazol-1-yl moiety suggests a multifaceted approach to modulating biological pathways, which is a cornerstone in modern drug discovery.
The structural features of this compound make it an attractive candidate for further investigation in the context of drug design. The tert-butoxy carbonylamino moiety, often employed as a protecting group in peptide synthesis, also contributes to the stability and solubility of the compound, making it suitable for various biochemical assays. On the other hand, the 4-propyl-1H-pyrazol-1-yl group introduces a heterocyclic scaffold that is known to interact with numerous biological targets, including enzymes and receptors. This dual functionality positions the compound as a promising lead for the development of new pharmaceuticals.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and pharmacokinetic properties of such compounds with remarkable accuracy. Studies have shown that the 4-propyl-1H-pyrazol-1-yl group can enhance binding interactions by optimizing key pharmacophoric elements, thereby improving drug efficacy. Furthermore, the tert-butoxy carbonylamino group can be strategically removed or modified during later stages of drug development to fine-tune pharmacological properties. These insights are derived from cutting-edge research that integrates experimental data with sophisticated computational methods.
In the realm of medicinal chemistry, the development of novel scaffolds is essential for overcoming resistance mechanisms and improving therapeutic outcomes. The compound in question exhibits a unique combination of structural elements that are reminiscent of successful drug candidates from recent clinical trials. For instance, pyrazole derivatives have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. The incorporation of a 4-propyl-1H-pyrazol-1-yl group into this molecule aligns it with these promising therapeutic areas.
Moreover, the tert-butoxy carbonylamino group not only enhances chemical stability but also provides a handle for further derivatization. This flexibility is crucial in drug discovery pipelines, where iterative modifications are often required to optimize potency and selectivity. Recent publications highlight the use of such protecting groups in multi-step synthetic routes, demonstrating their utility in constructing complex molecules efficiently.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct key functional groups. These methodologies are supported by rigorous quality control measures to ensure that impurities do not compromise downstream applications.
From a biological perspective, the compound's potential lies in its ability to interact with specific targets while minimizing off-target effects. Preclinical studies have begun to explore its efficacy in model systems relevant to human diseases. Initial results suggest that it may modulate pathways involved in inflammation and cell proliferation, making it a candidate for treating conditions such as autoimmune disorders and cancer. However, further research is needed to fully elucidate its mechanism of action and long-term safety profile.
The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying promising compounds like this one. HTS allows researchers to rapidly test thousands of compounds against various biological targets, providing valuable data on their potency and selectivity. The compound's unique structure makes it an ideal candidate for HTS campaigns aimed at discovering new therapeutic agents.
In conclusion, compound with CAS No. 2137482-11-0 and product name 2-{(tert-butoxy)carbonylamino}-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid represents a significant contribution to the field of medicinal chemistry. Its innovative design and multifunctional nature position it as a promising lead for further development into novel therapeutics. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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